3-(azepan-1-ylsulfonyl)-4-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S3/c1-2-11-27-18-22-21-17(28-18)20-16(24)13-7-8-14(19)15(12-13)29(25,26)23-9-5-3-4-6-10-23/h2,7-8,12H,1,3-6,9-11H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMIAXDQUMYQLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)Cl)S(=O)(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(azepan-1-ylsulfonyl)-4-chloro-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a novel thiadiazole derivative that has garnered attention for its diverse biological activities. This article aims to synthesize existing research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Thiadiazole derivatives are known for their extensive range of biological activities, including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant properties. The presence of the thiadiazole ring enhances the pharmacological profile of these compounds due to their ability to interact with various biological targets effectively .
2. Synthesis and Structure
The synthesis of this compound involves multi-step chemical reactions that include the formation of the thiadiazole ring and subsequent modifications to enhance its biological activity. The structural components include:
- Azepan moiety : Contributes to the compound's solubility and biological interactions.
- Chloro group : Enhances reactivity and potential binding affinity to target sites.
- Thiadiazole ring : Central to its biological activity, providing various functional interactions.
3.1 Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,3,4-thiadiazole scaffold have shown comparable activity against various pathogens when tested against standard antibiotics . The specific compound under discussion has demonstrated promising results in inhibiting bacterial growth in vitro.
3.2 Anticancer Potential
Thiadiazole derivatives have been extensively studied for their anticancer properties. They are believed to act by inducing apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and modulation of apoptotic pathways . The compound in focus has been evaluated for its cytotoxic effects against several cancer cell lines, showing notable efficacy.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 10 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 12 | Modulation of Bcl-2 family proteins |
3.3 Anti-inflammatory Effects
The anti-inflammatory activity of thiadiazoles has been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . The compound has shown potential in reducing inflammation in animal models, suggesting its use in treating inflammatory diseases.
4. Case Studies and Research Findings
Several studies have explored the biological activity of related thiadiazole compounds:
- A study on a series of thiadiazole derivatives demonstrated that modifications at the 5-position significantly enhanced their anticancer activity against breast cancer cells .
- Another investigation highlighted the neuroprotective effects of thiadiazole derivatives in models of epilepsy, showcasing their potential as anticonvulsants .
5. Conclusion
The compound This compound represents a promising candidate for further research due to its diverse biological activities. Its structure allows for significant interactions with various biological targets, making it a valuable scaffold for developing new therapeutic agents.
Future studies should focus on elucidating the detailed mechanisms underlying its biological activities and evaluating its safety profile through preclinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound shares structural homology with sulfonamide-thiadiazole hybrids but differs in substituent patterns. Key analogues include:
a) 4-(Azepan-1-ylsulfonyl)-N-[4-[2,5-bis(chloranyl)thiophen-3-yl]-1,3-thiazol-2-yl]benzamide
- Differences :
- Heterocycle : Thiazole (1,3-thiazol-2-yl) vs. thiadiazole (1,3,4-thiadiazol-2-yl).
- Substituents : Bis-chlorothiophene vs. propenylsulfanyl group.
- Positioning : Chlorine on the benzamide (position 4) is retained, but the azepane sulfonyl group is at position 4 instead of 3.
- Implications :
b) 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides
Key Observations :
- The propenylsulfanyl group in the target compound requires mild nucleophilic conditions (e.g., DMF/LiH) , whereas bis-chlorothiophene coupling in the analogue demands transition-metal catalysts .
Q & A
Basic: What are the common synthetic routes for preparing this compound, and how can purity be optimized during synthesis?
Answer:
The compound’s synthesis likely involves multi-step reactions, including:
- Condensation reactions (e.g., coupling sulfonyl chlorides with amines) as seen in analogous sulfonamide-thiadiazole hybrids .
- Thiol-ene "click" chemistry to attach the prop-2-en-1-ylsulfanyl group, leveraging radical or base-mediated thiol-alkene coupling .
- Purification : Recrystallization using ethanol-DMF mixtures (common for thiadiazole derivatives) and column chromatography with silica gel (eluent: ethyl acetate/hexane) to isolate intermediates .
Purity optimization : Monitor reaction progress via TLC and confirm final structure purity using HPLC (>95%) and elemental analysis .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and stability?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., azepane sulfonyl vs. thiadiazole groups) and detect rotational isomers .
- Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., exact mass ~500–550 Da range) .
- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >250°C expected, based on similar sulfonamide-thiadiazoles) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry if single crystals are obtainable .
Advanced: How can computational modeling predict this compound’s reactivity or biological interactions?
Answer:
- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites (e.g., sulfur atoms in thiadiazole or sulfonyl groups) to predict reactivity in nucleophilic substitution or redox reactions .
- Molecular docking : Screen against target proteins (e.g., bacterial enzymes or cancer-related kinases) using the sulfonamide moiety as a hydrogen-bond donor .
- MD simulations : Evaluate membrane permeability by modeling logP values (~3.0–3.5, based on XlogP3-AA predictions) .
Advanced: What experimental strategies resolve contradictions in reported biological activity data for similar compounds?
Answer:
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) to minimize variability in cytotoxicity assays .
- Control for redox interference : Thiadiazole and sulfonyl groups may react with assay reagents (e.g., MTT), requiring parallel experiments with scavengers like NAC .
- Meta-analysis : Compare data across structurally analogous compounds (e.g., 1,3,4-thiadiazole derivatives with sulfonamide linkers) to identify trends in IC₅₀ values .
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : In airtight containers under inert gas (argon) at –20°C to prevent oxidation of the prop-2-en-1-ylsulfanyl group .
- Handling : Use gloveboxes for moisture-sensitive steps (e.g., sulfonylation) and avoid prolonged light exposure to prevent photodegradation .
Advanced: What mechanistic studies are needed to elucidate this compound’s mode of action in biological systems?
Answer:
- Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., carbonic anhydrase IX) using stopped-flow spectroscopy .
- Isotopic labeling : Incorporate ³⁵S into the sulfonyl group to track metabolic fate in vitro .
- Transcriptomics : Profile gene expression changes (e.g., oxidative stress markers) in treated cell lines to identify downstream pathways .
Basic: What are the key structural features influencing this compound’s solubility and bioavailability?
Answer:
- Hydrogen-bond acceptors : The sulfonyl and thiadiazole groups reduce solubility in aqueous media; co-solvents (e.g., DMSO) are often required .
- Lipophilicity : The azepane ring and prop-2-en-1-ylsulfanyl chain increase logP, favoring membrane permeability but limiting aqueous solubility .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?
Answer:
- Substituent variation : Replace the azepane ring with smaller amines (e.g., piperidine) to reduce steric hindrance at the sulfonyl site .
- Bioisosteric replacement : Substitute the thiadiazole with oxadiazole to modulate electron-withdrawing effects and improve metabolic stability .
- Pro-drug strategies : Introduce ester groups on the benzamide moiety to enhance solubility and enable enzymatic activation in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
